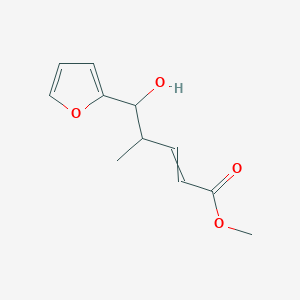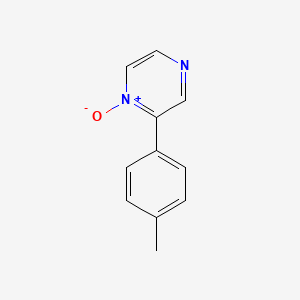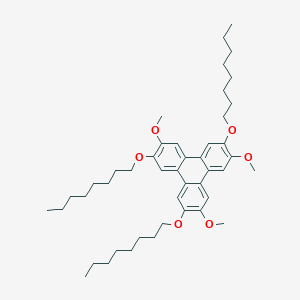
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of three methoxy groups and three octyloxy groups attached to a triphenylene core. This compound is part of the larger family of triphenylene derivatives, which are known for their aromatic and planar structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triphenylene Core: The triphenylene core can be synthesized through a series of cyclization reactions involving aromatic compounds.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Octyloxy Groups: The octyloxy groups are attached through etherification reactions, where octanol is reacted with the hydroxyl groups on the triphenylene core in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, leading to the formation of a simpler triphenylene derivative.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler triphenylene derivatives.
Substitution: Formation of new alkoxy or functionalized triphenylene derivatives.
Aplicaciones Científicas De Investigación
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene involves its interaction with specific molecular targets and pathways. The compound’s planar and aromatic structure allows it to intercalate with DNA and interact with proteins, potentially affecting gene expression and protein function. The methoxy and octyloxy groups can also influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene: Similar structure but with pentyloxy groups instead of octyloxy groups.
2,6,10-Trimethoxy-3,7,11-tris(hexyloxy)triphenylene: Similar structure but with hexyloxy groups instead of octyloxy groups.
Uniqueness
2,6,11-Trimethoxy-3,7,10-tris(octyloxy)triphenylene is unique due to its specific combination of methoxy and octyloxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
906663-80-7 |
|---|---|
Fórmula molecular |
C45H66O6 |
Peso molecular |
703.0 g/mol |
Nombre IUPAC |
2,6,11-trimethoxy-3,7,10-trioctoxytriphenylene |
InChI |
InChI=1S/C45H66O6/c1-7-10-13-16-19-22-25-49-43-31-37-34(28-40(43)46-4)35-29-41(47-5)44(50-26-23-20-17-14-11-8-2)32-38(35)39-33-45(42(48-6)30-36(37)39)51-27-24-21-18-15-12-9-3/h28-33H,7-27H2,1-6H3 |
Clave InChI |
IXNXPVIVFWWNFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)OC)OCCCCCCCC)OCCCCCCCC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
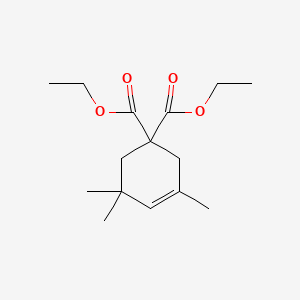
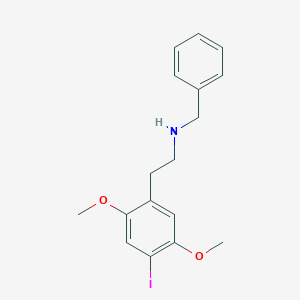
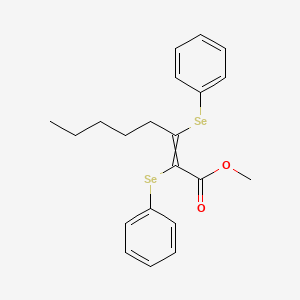
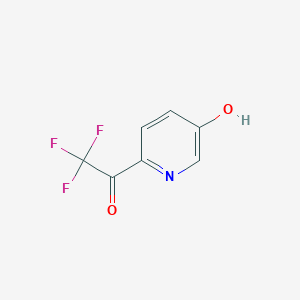
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)

amino}benzonitrile](/img/structure/B14181021.png)
